molecular formula C11H12BrNO3 B8706106 [(4-Bromo-3-methylphenyl)carbamoyl]methyl acetate

[(4-Bromo-3-methylphenyl)carbamoyl]methyl acetate

Cat. No. B8706106
M. Wt: 286.12 g/mol
InChI Key: DMZUYWAQXIRYBU-UHFFFAOYSA-N
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Patent
US09169254B2

Procedure details

Acetic acid chlorocarbonylmethyl ester (1.73 ml) was added to a solution of 4-bromo-3-methyl-phenylamine (2.0 g, 10.7 mmol) and pyridine (5.21 ml) in dichloromethane (20 ml), and the mixture was stirred at 40° C. for 2.5 hours. The mixture was cooled, and then quenched with water and extracted with dichloromethane. The organic layer was sequentially washed with water and saturated brine, and then dried over anhydrous sodium sulfate and concentrated under reduced pressure to give acetic acid (4-bromo-3-methyl-phenylcarbamoyl)-methyl ester (3.19 g).
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.21 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([CH2:4][O:5][C:6](=[O:8])[CH3:7])=[O:3].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][C:11]=1[CH3:17].N1C=CC=CC=1>ClCCl>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:2]([CH2:4][O:5][C:6](=[O:8])[CH3:7])=[O:3])=[CH:12][C:11]=1[CH3:17]

Inputs

Step One
Name
Quantity
1.73 mL
Type
reactant
Smiles
ClC(=O)COC(C)=O
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)N)C
Name
Quantity
5.21 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 40° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was sequentially washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC(=O)COC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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